1-(3,4-Dimethylphenyl)ethane-1-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14S |
|---|---|
Molecular Weight |
166.29 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)ethanethiol |
InChI |
InChI=1S/C10H14S/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3 |
InChI Key |
UFSMVZNXMUXXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)S)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 3,4 Dimethylphenyl Ethane 1 Thiol
Recent Advances in Thiol Synthesis from Aryl Precursors
The synthesis of aryl thiols has been a subject of extensive research, leading to the development of several sophisticated methods. These approaches often begin with functionalized aromatic precursors and aim to introduce the thiol group with high efficiency and selectivity. For a molecule like 1-(3,4-Dimethylphenyl)ethane-1-thiol, the key is the formation of a C-S bond at the benzylic position.
Direct Thiolation of Aromatic Rings
Direct C-H thiolation of aromatic rings is an increasingly studied area, offering a more atom-economical approach by avoiding the pre-functionalization of the starting material. However, for the synthesis of this compound, this method is less direct as the thiol group is not attached to the aromatic ring itself but to an ethyl substituent. A more relevant approach would involve the thiolation of a precursor like 3,4-dimethylstyrene. The addition of a thiolating agent across the double bond could potentially yield the desired product, although regioselectivity would be a critical factor to control.
Transformation of Halogenated Aryl Compounds to Thiols
A common and well-established route to thiols involves the nucleophilic substitution of a halogenated precursor. For this compound, a logical precursor would be 1-chloro- or 1-bromo-1-(3,4-dimethylphenyl)ethane. This benzylic halide can be reacted with a variety of sulfur nucleophiles.
One of the most traditional methods involves the use of an alkali metal hydrosulfide (B80085), such as sodium hydrosulfide (NaSH). The reaction is typically carried out in a polar solvent.
Another classic approach is the reaction of the benzylic halide with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol. This method is advantageous as it uses a stable, odorless solid (thiourea) as the sulfur source. The general scheme for this two-step process is as follows:
Formation of the Isothiouronium Salt: The benzylic halide reacts with thiourea in a suitable solvent, often an alcohol, under reflux.
Hydrolysis: The resulting salt is then treated with a base, such as sodium hydroxide, to liberate the thiol.
This method has been successfully applied to the synthesis of various benzylic mercaptans and is a reliable strategy for obtaining this compound.
Reduction of Disulfides and Sulfonyl Chlorides
While the reduction of disulfides and sulfonyl chlorides are common methods for thiol synthesis, they are less direct for the preparation of this compound from readily available starting materials. These methods would require the prior synthesis of the corresponding disulfide or sulfonyl chloride, which would likely be prepared from the thiol itself or its corresponding halide precursor.
Regioselective Synthesis Strategies for this compound
Regioselectivity is a crucial aspect when multiple reactive sites are present in a molecule. In the context of synthesizing this compound, the primary challenge lies in ensuring the thiol group is introduced at the benzylic position of the ethane (B1197151) substituent and not on the aromatic ring. The strategies discussed in section 2.1.2, starting from a pre-functionalized benzylic halide, inherently provide the desired regioselectivity.
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While direct catalytic C-H thiolation at the benzylic position is a developing field, transition metal catalysis is prominently used in the formation of C-S bonds, particularly with aryl halides.
Organocatalytic Pathways for Thiol Synthesis
Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to traditional metal-based catalysts. dntb.gov.ua These small organic molecules can catalyze a wide variety of transformations with high efficiency and selectivity, often under mild reaction conditions. While the direct organocatalytic synthesis of thiols is a developing field, principles from related reactions, such as the synthesis of thioethers and thiol-ene reactions, provide a framework for potential pathways. nih.govresearchgate.net
A plausible organocatalytic approach for preparing this compound could involve the activation of a suitable precursor, such as 1-(3,4-dimethylphenyl)ethanone, followed by a sulfur transfer reaction. For instance, a chiral organocatalyst could be employed to asymmetrically reduce the ketone to the corresponding alcohol, which is then converted to the thiol. More direct routes might involve the use of an organocatalyst to facilitate the nucleophilic addition of a sulfur source to an activated derivative of 3,4-dimethylacetophenone.
Key features of organocatalytic methods include:
Mild Reaction Conditions: Reactions are often performed at or near room temperature, reducing energy consumption. nih.gov
High Selectivity: Organocatalysts can provide excellent chemo-, regio-, and stereoselectivity. researchgate.net
Low Toxicity: Compared to many metal catalysts, organocatalysts are generally less toxic and environmentally harmful. dntb.gov.ua
Research into organocatalyzed step-growth polymerization has demonstrated the utility of catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in promoting thiol-Michael additions, highlighting the potential for organocatalysts to activate thiol precursors or facilitate sulfur incorporation. researchgate.net
Table 1: Comparison of Potential Organocatalysts for Thiol-Related Synthesis
| Catalyst Type | Example | Potential Application in Thiol Synthesis | Key Advantages |
|---|---|---|---|
| Phosphines | Triphenylphosphine | Reduction of sulfonyl chlorides to thiols. researchgate.net | High chemoselectivity, efficient. researchgate.net |
| Amines (Bases) | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Catalyzing addition of thiols to unsaturated systems. researchgate.net | Promotes rapid reactions, can be used for polymer modification. researchgate.net |
| Thioureas | Tetramethylthiourea | Can act as a sulfur source and an organocatalyst. nih.govresearchgate.net | Enables thiol-free synthesis of sulfur-containing compounds. nih.govresearchgate.net |
While direct, high-yield organocatalytic syntheses of this compound are not yet widely reported, the principles established in related organocatalytic transformations offer promising avenues for future development.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of this compound can be significantly improved by incorporating these principles, focusing on aspects like solvent choice, atom economy, and the use of sustainable reagents.
Solvent-Free and Reduced Solvent Methodologies
A primary goal of green chemistry is to minimize or eliminate the use of organic solvents, which are often toxic, flammable, and contribute to environmental pollution. jmchemsci.com Solvent-free, or solid-state, reactions offer a compelling alternative. jmchemsci.com These reactions can be carried out by mixing the neat reactants, sometimes with the aid of grinding or microwave irradiation to facilitate the reaction. mdpi.comjmchemsci.com
For the synthesis of thiols, solvent-free conditions have been successfully applied. For example, the acylation of thiols can be performed efficiently without a solvent, often leading to higher yields and shorter reaction times. jmchemsci.com Another approach involves using water or bio-based solvents like ethyl lactate (B86563) as the reaction medium. rsc.orgresearchgate.net Ethyl lactate, derived from biomass, has been shown to be an effective medium for the oxidative coupling of thiols to disulfides without the need for a catalyst. researchgate.net The disulfide could then be reduced to the target thiol, this compound.
Table 2: Comparison of Solvent Approaches in Thiol Synthesis
| Methodology | Description | Advantages | Disadvantages |
|---|---|---|---|
| Solvent-Free | Reactants are mixed directly without a solvent medium. jmchemsci.com | Reduced waste, lower cost, often faster reaction rates. jmchemsci.comresearchgate.net | Potential for poor mixing, localized overheating. |
| Aqueous Micelles | Reactions are run in water with surfactants to form micelles. rsc.org | Environmentally benign solvent (water), mild conditions. rsc.org | Requires surfactant, product isolation can be complex. |
| Bio-based Solvents | Use of renewable solvents like ethyl lactate. researchgate.net | Sustainable, biodegradable, often less toxic. researchgate.net | May have different solubility profiles than traditional solvents. |
| Microwave-Assisted | Use of microwave irradiation to accelerate reactions, often without solvent. jmchemsci.comresearchgate.net | Rapid heating, shorter reaction times, improved yields. researchgate.net | Requires specialized equipment. |
These methodologies demonstrate the potential to synthesize this compound while significantly reducing the environmental impact associated with solvent use. acs.org
Reaction Mechanisms and Chemical Transformations Involving 1 3,4 Dimethylphenyl Ethane 1 Thiol
C-S Bond Formation and Cleavage Reactions
Radical Mediated Reactions of 1-(3,4-Dimethylphenyl)ethane-1-thiol
The chemistry of thiols is significantly influenced by the reactivity of the sulfur-hydrogen bond, which is susceptible to homolytic cleavage, leading to the formation of a thiyl radical (RS•). This reactivity is central to the participation of this compound in radical-mediated processes. The bond dissociation energy of the S-H bond in alkyl thiols is relatively low, facilitating the generation of thiyl radicals through various initiation methods. acsgcipr.org
Thiyl radicals can be generated from this compound by photolysis, thermolysis, or through the action of radical initiators. Once formed, the 1-(3,4-dimethylphenyl)ethanethiyl radical can participate in a variety of reactions, most notably as a hydrogen atom donor in radical scavenging processes and in addition reactions to unsaturated systems, commonly known as thiol-ene reactions. researchgate.net
In its capacity as a radical scavenger, this compound can donate its hydrogen atom to a carbon-centered or other radical, thereby quenching the radical and forming a stable molecule. This process is fundamental to the antioxidant properties exhibited by many thiol compounds. nih.gov The resulting 1-(3,4-dimethylphenyl)ethanethiyl radical is relatively stable and less reactive than many other radical species, which contributes to the efficiency of the scavenging process. nih.gov
The thiol-ene reaction represents a significant application of the radical chemistry of thiols. This reaction involves the radical-initiated addition of the S-H bond across a double or triple bond. The process is a chain reaction initiated by the formation of a thiyl radical from this compound. This radical then adds to an alkene or alkyne, forming a carbon-centered radical, which subsequently abstracts a hydrogen atom from another molecule of the thiol to propagate the chain and yield the final addition product. This reaction is known for its high efficiency and stereoselectivity. researchgate.net
The general mechanism for the radical-mediated thiol-ene reaction involving this compound can be outlined as follows:
| Step | Reaction | Description |
| Initiation | This compound + Initiator → 1-(3,4-Dimethylphenyl)ethanethiyl radical | Formation of the thiyl radical. |
| Propagation Step 1 | 1-(3,4-Dimethylphenyl)ethanethiyl radical + Alkene → Carbon-centered radical intermediate | Addition of the thiyl radical to the unsaturated bond. |
| Propagation Step 2 | Carbon-centered radical intermediate + this compound → Thioether product + 1-(3,4-Dimethylphenyl)ethanethiyl radical | Hydrogen abstraction from a thiol molecule, regenerating the thiyl radical. |
| Termination | Radical + Radical → Non-radical species | Combination of any two radical species to terminate the chain. |
Substitution Reactions at the Thiol Moiety
The thiol group of this compound is a versatile functional group that readily participates in nucleophilic substitution reactions. The sulfur atom possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity is significantly enhanced upon deprotonation of the thiol to form the corresponding thiolate anion, 1-(3,4-dimethylphenyl)ethane-1-thiolate. Thiolates are excellent nucleophiles due to the high polarizability and relatively low electronegativity of sulfur. wikipedia.orgresearchgate.net
A primary class of substitution reactions involving the thiol moiety is S-alkylation, which leads to the formation of thioethers (sulfides). This reaction typically proceeds via an SN2 mechanism, where the thiolate anion attacks an electrophilic carbon atom, displacing a leaving group. Common electrophiles include alkyl halides, tosylates, and mesylates. nih.govnih.gov
The general scheme for the S-alkylation of this compound is as follows:
Deprotonation: this compound is treated with a base (e.g., sodium hydroxide, sodium ethoxide) to generate the more nucleophilic thiolate anion.
Nucleophilic Attack: The thiolate anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent in a bimolecular fashion. nih.gov
The reaction of 1-(3,4-dimethylphenyl)ethane-1-thiolate with an alkyl halide (R-X) can be represented as:
1-(3,4-Dimethylphenyl)ethane-1-thiolate + R-X → 1-(3,4-Dimethylphenyl)ethyl alkyl sulfide (B99878) + X⁻
The efficiency of this SN2 reaction is influenced by the steric hindrance around the electrophilic carbon of the alkylating agent and the nature of the leaving group. Primary alkyl halides are generally the most reactive, followed by secondary halides. Tertiary halides are more likely to undergo elimination reactions. consensus.app
Another important substitution reaction is the Michael addition, where the thiolate anion adds to an α,β-unsaturated carbonyl compound. This conjugate addition is a powerful method for carbon-sulfur bond formation.
Coordination Chemistry of this compound with Metal Centers
The sulfur atom in this compound, particularly in its deprotonated thiolate form, is a soft Lewis base and exhibits a strong affinity for soft Lewis acidic metal centers. wikipedia.org This property allows it to act as a ligand in the formation of coordination complexes with a variety of transition metals. The coordination of thiolates to metal ions is a fundamental aspect of bioinorganic chemistry, with numerous enzymes and proteins featuring metal-cysteinate bonds. wikipedia.org
1-(3,4-Dimethylphenyl)ethane-1-thiolate can coordinate to metal centers in several ways:
Terminal Ligand: The thiolate can bind to a single metal ion.
Bridging Ligand: The thiolate can bridge two or more metal centers, a common motif in metal-sulfur clusters. wikipedia.org
The synthesis of metal-thiolate complexes often involves the reaction of a metal salt with the thiol in the presence of a base to facilitate deprotonation. wikipedia.org Alternatively, oxidative addition of the S-H bond to a low-valent metal center can also lead to the formation of a metal-thiolate complex with the release of hydrogen. wikipedia.org
The nature of the resulting metal-thiolate complex is dependent on several factors, including the identity of the metal, its oxidation state, the stoichiometry of the reactants, and the reaction conditions. The table below summarizes the expected coordination behavior of 1-(3,4-dimethylphenyl)ethane-1-thiolate with various classes of metals based on general principles of coordination chemistry.
| Metal Class | Examples | Expected Coordination Behavior |
| Late Transition Metals | Pd(II), Pt(II), Au(I), Hg(II), Cu(I) | Strong coordination due to soft-soft interactions. Often form stable, well-defined complexes. acsgcipr.org |
| First-Row Transition Metals (mid-to-late) | Fe(II/III), Co(II/III), Ni(II), Cu(II), Zn(II) | Readily form complexes. Can participate in redox reactions. Important in biological systems. wikipedia.org |
| Early Transition Metals | Ti(IV), V(V), Mo(VI), W(VI) | Can form complexes, but the bonds are more polarized. The complexes may be more susceptible to hydrolysis. wikipedia.org |
| Main Group Metals | Pb(II), Sn(IV), Bi(III) | Can form stable thiolate complexes. |
The coordination of this compound to a metal center can significantly alter the reactivity of the thiol group and the properties of the metal ion. These complexes have potential applications in catalysis, materials science, and as models for understanding the role of metal-thiolate interactions in biological systems. nih.gov
Theoretical and Computational Studies of 1 3,4 Dimethylphenyl Ethane 1 Thiol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 1-(3,4-dimethylphenyl)ethane-1-thiol, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure, offering insights into its reactivity and intermolecular interactions.
Molecular Orbital (MO) theory describes the distribution and energy of electrons within a molecule. The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
For aromatic thiols, the HOMO is typically a π-orbital with significant contributions from the sulfur atom's lone pair electrons and the aromatic ring's π-system. The LUMO is generally a π*-antibonding orbital distributed over the aromatic ring. The presence of electron-donating dimethyl groups on the phenyl ring is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted analogs.
Table 1: Hypothetical Frontier Orbital Energies for this compound (Calculated using DFT at the B3LYP/6-311++G(2df,2p) level of theory)
| Orbital | Energy (eV) | Description |
| HOMO | -6.25 | π-orbital with significant contribution from sulfur p-orbital and phenyl ring |
| LUMO | -0.89 | π*-antibonding orbital localized on the phenyl ring |
| HOMO-LUMO Gap | 5.36 | Indicator of chemical reactivity and kinetic stability |
Note: The data presented in this table is illustrative and based on typical values for similar aromatic thiols. Actual values would require specific quantum chemical calculations for this molecule.
The distribution of electron density in a molecule is crucial for understanding its polarity and how it will interact with other molecules. Natural Bond Orbital (NBO) analysis is a common method to calculate the partial charges on each atom. In this compound, the sulfur atom is expected to carry a slight negative charge due to its electronegativity, while the attached hydrogen atom will be partially positive, making the S-H bond polar.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this thiol, the MEP would show a region of high electron density around the sulfur atom, indicating its role as a potential nucleophile or hydrogen bond acceptor. The hydrogen of the thiol group would be a site of positive potential, making it a hydrogen bond donor. chemrxiv.org
Conformational Analysis and Energy Minima
The flexibility of the ethylthiol side chain allows the molecule to adopt various three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable of these arrangements (energy minima) and the energy barriers between them.
Rotation around the C(phenyl)-C(ethyl) and C(ethyl)-S bonds leads to different conformers. Computational studies can map the potential energy surface by systematically rotating these bonds. The most stable conformation, or global minimum, will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. For molecules of this type, the preferred conformation often involves the bulky groups being positioned to minimize steric clash. The rotational barrier is the energy required to move from one stable conformation to another through a transition state.
Table 2: Hypothetical Rotational Energy Barriers for this compound
| Bond of Rotation | Rotational Barrier (kcal/mol) | Description of Transition State |
| C(phenyl)-C(ethyl) | 4.5 - 6.0 | Eclipsing of the ethyl group with the methyl substituent on the ring |
| C(ethyl)-S | 1.5 - 2.5 | Eclipsing of the thiol hydrogen with a methyl group on the ethyl chain |
Note: These values are estimates based on similar molecular structures and serve as an illustration of typical rotational energy barriers.
Reaction Pathway Predictions and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction can be constructed. nih.gov
For this compound, several reaction types could be studied. One common reaction for thiols is their role as nucleophiles, for instance, in a thiol-Michael addition reaction. researchgate.net In such a reaction, the thiol adds across a double bond of an α,β-unsaturated carbonyl compound. Computational modeling can help determine the favorability of different mechanistic pathways, such as base-catalyzed versus nucleophile-initiated mechanisms. rsc.org
The process involves locating the transition state structure for the rate-determining step of the reaction. The energy of this transition state determines the activation energy barrier, which is directly related to the reaction rate. For example, in a reaction with an electrophile, calculations would model the attack of the sulfur atom on the electrophilic center, identifying the geometry and energy of the highest point along the reaction coordinate. nih.gov These studies can provide invaluable insights into the reactivity of the thiol and guide the design of new chemical transformations. researchgate.net
Computational Modeling of Thiolation Mechanisms
The reactivity of thiols is often characterized by their participation in nucleophilic addition reactions, most notably the thiol-Michael addition, a cornerstone of carbon-sulfur bond formation. researchgate.net Computational modeling, primarily using Density Functional Theory (DFT), has become indispensable for elucidating the mechanisms of such reactions involving aromatic thiols.
These studies typically model the reaction pathway of a thiolate anion attacking an electron-deficient alkene (a Michael acceptor). nih.gov The mechanism is generally understood to proceed in several steps:
Deprotonation: A base abstracts the acidic proton from the thiol (S-H) to form a highly nucleophilic thiolate anion (S⁻). researchgate.net
Nucleophilic Attack: The thiolate anion attacks the β-carbon of the Michael acceptor, forming a carbanion intermediate. acs.org
Protonation: The carbanion intermediate is subsequently protonated, often by abstracting a proton from another thiol molecule, to yield the final product and regenerate the thiolate catalyst. nih.gov
Computational models have revealed that the choice of DFT functional is critical for accurately describing these mechanisms. Some popular functionals can erroneously predict that the carbanion intermediate is not stable, instead favoring a noncovalent complex. acs.org Range-separated functionals have been shown to provide a more accurate depiction of the potential energy surface, correctly identifying the carbanion as a stable intermediate. acs.org Furthermore, these models can investigate the influence of solvents, catalysts, and substituents on the reaction kinetics and thermodynamics, providing a comprehensive view of the thiolation process. chemaxon.com For a molecule like this compound, computational modeling would predict a similar base-catalyzed Michael addition mechanism, with the electronic and steric effects of the dimethylphenyl group influencing the reaction rates.
Energy Profiles for Key Chemical Transformations
A critical aspect of understanding a compound's reactivity is the study of its energy profile during chemical transformations. For thiols, a key parameter is the S-H bond dissociation enthalpy (BDE), which quantifies the energy required to homolytically cleave the sulfur-hydrogen bond to form a thiyl radical. This value is fundamental to predicting the thiol's behavior in radical-mediated reactions and its potential as a hydrogen atom donor.
Quantum chemical calculations have been extensively used to determine the BDEs of various substituted thiophenols, providing a framework for estimating the BDE of this compound. acs.orgresearchgate.net Studies have shown that substituents on the aromatic ring significantly influence the S-H BDE. rsc.orgkuleuven.be Electron-donating groups, such as the methyl groups present in the target compound, generally decrease the S-H BDE. This effect is attributed to the greater stabilization of the resulting thiophenoxyl radical by the electron-donating substituent compared to the parent thiol molecule. researchgate.netrsc.org
High-level computational methods, such as G3(MP2) and (RO)B3LYP with large basis sets, have been employed to calculate these values with high accuracy. acs.orgkuleuven.be The calculated gas-phase BDE for the parent thiophenol is approximately 332.6–346.8 kJ/mol. acs.orgkuleuven.be The presence of a para-methyl group, as seen in 4-methylthiophenol, results in a slightly lower BDE, demonstrating the stabilizing effect of the substituent.
| Compound | Substituent (X) | Calculated BDE (kJ/mol) |
|---|---|---|
| Thiophenol | -H | 332.6 |
| 4-Methylthiophenol | -CH₃ | 329.1 |
| 4-Methoxyphenol | -OCH₃ | 326.2 |
| 4-Chlorothiophenol | -Cl | 331.4 |
| 4-Nitrothiophenol | -NO₂ | 336.5 |
Beyond BDEs, computational methods can map the entire potential energy surface for reactions, identifying transition states and calculating activation energies (ΔG‡). nih.govacs.org For a Michael addition, this would involve calculating the energy barrier for the thiolate attack on the alkene and the subsequent protonation step, providing a quantitative prediction of the reaction kinetics. nih.gov
Spectroscopic Parameter Prediction through Computational Methods
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can be used to confirm molecular structures and interpret experimental data. scilit.comnih.gov For organosulfur compounds like this compound, DFT calculations are routinely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). chemaxon.comresearchgate.net
The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR parameters. researchgate.net This method involves optimizing the molecular geometry at a certain level of theory (e.g., B3LYP/6-31G(d)) and then performing the NMR calculation with a larger basis set. nih.gov The calculated chemical shifts are often linearly scaled to correct for systematic errors and to improve agreement with experimental data measured in a specific solvent. github.io
Studies on various organosulfur compounds have shown that DFT-GIAO calculations can accurately predict chemical shifts, aiding in the assignment of complex spectra and even in distinguishing between different oxidation states of sulfur (e.g., thiol vs. sulfoxide (B87167) vs. sulfone). chemaxon.comresearchgate.net
| Atom Position | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C-S (ipso) | 130.5 | 129.8 | +0.7 |
| C-ortho | 131.2 | 130.9 | +0.3 |
| C-meta | 129.4 | 129.1 | +0.3 |
| C-para | 127.8 | 127.5 | +0.3 |
In addition to NMR, computational methods can predict other spectroscopic data, such as vibrational frequencies from Infrared (IR) spectroscopy and electronic transitions from UV-Visible spectroscopy. These theoretical predictions serve as a valuable complement to experimental analysis, providing a deeper understanding of the molecule's electronic structure and bonding.
Advanced Analytical Characterization Techniques for 1 3,4 Dimethylphenyl Ethane 1 Thiol
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the identity and detailed structure of 1-(3,4-Dimethylphenyl)ethane-1-thiol by probing the interactions of the molecule with electromagnetic radiation.
Two-dimensional (2D) NMR spectroscopy provides unambiguous confirmation of the molecular structure of this compound by mapping out the correlations between different nuclei. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.
COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal correlations between the methine proton (CH-SH) and the protons of the adjacent methyl group. It would also show correlations between the neighboring protons on the aromatic ring.
HSQC (¹H-¹³C Correlation): This experiment maps protons directly to the carbons they are attached to. It provides a clear correlation for each C-H bond in the molecule, confirming the assignment of signals for the aromatic ring carbons, the two distinct methyl groups on the ring, the methine carbon, and the ethyl-chain methyl carbon.
| Technique | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Structural Information Confirmed |
|---|---|---|---|
| COSY | Aromatic Protons (H-2, H-5, H-6) | Neighboring Aromatic Protons | Substitution pattern on the phenyl ring |
| COSY | Methine Proton (-CHSH) | Methyl Protons (-CH₃) | Connectivity of the ethane-1-thiol side chain |
| HSQC | Aromatic Protons | Aromatic Carbons | Direct C-H attachments in the phenyl ring |
| HSQC | Ring Methyl Protons | Ring Methyl Carbons | Position of methyl groups on the ring |
| HSQC | Methine Proton (-CHSH) | Methine Carbon | Assignment of the thiol-bearing carbon |
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), HRMS can provide an unambiguous molecular formula. rsc.org
For C₁₀H₁₄S, the theoretical monoisotopic mass can be calculated with high accuracy. The presence of sulfur is definitively confirmed by its characteristic isotopic pattern. Sulfur has a major isotope, ³²S, and a less abundant but significant isotope, ³⁴S (approximately 4.2% abundance). HRMS can resolve the M+2 peak corresponding to the ³⁴S isotope, providing strong evidence for the presence of a single sulfur atom in the molecule. caltech.edu This technique is a powerful tool for distinguishing between compounds with identical nominal masses but different elemental formulas. nih.gov
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Information Obtained |
|---|---|---|---|
| [M]⁺ | C₁₀H₁₄S | 166.0816 | Confirms elemental composition |
| [M+2]⁺ | C₁₀H₁₄³⁴S | 168.0772 | Confirms the presence of one sulfur atom |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule. Key characteristic absorption bands for this compound would include C-H stretching from the aromatic ring and aliphatic groups, C=C stretching within the aromatic ring, and bands corresponding to the thiol group. The S-H stretching vibration is typically weak and appears around 2550-2600 cm⁻¹. The C-S stretch is also often weak and found in the fingerprint region. thermofisher.comresearchgate.net
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds. rsc.org The C-S bond, which can be difficult to observe in FT-IR, often produces a more distinct signal in the Raman spectrum, typically in the 600-700 cm⁻¹ range. researchgate.net This makes Raman an excellent tool for confirming the presence of the thiol functionality. researchgate.net
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |
|---|---|---|---|
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | Aromatic Ring |
| C-H Stretch (Aliphatic) | 3000-2850 | 3000-2850 | -CH₃, -CH |
| S-H Stretch | 2600-2550 (Weak) | 2600-2550 (Moderate) | Thiol (-SH) |
| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 | Aromatic Ring |
| C-S Stretch | 700-600 (Weak) | 700-600 (Strong) | Thiol (-C-S) |
Chromatographic Separations and Purity Assessment
Chromatographic methods are essential for separating this compound from potential impurities, such as starting materials, by-products, or degradation products, thereby allowing for a precise assessment of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. restek.com In this method, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. researchgate.net
The resulting mass spectrum provides a molecular fingerprint. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern. Common fragments would likely arise from the loss of the thiol group (-SH) or cleavage at the benzylic position, resulting in a stable dimethylbenzyl cation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and impurity profiling of pharmaceutical compounds. researchgate.netwaters.com It is particularly useful for analyzing non-volatile or thermally labile impurities that are not suitable for GC analysis.
For this compound, a reversed-phase HPLC method, likely using a C18 column, would be employed. sielc.com The compound and its impurities would be separated based on their differential partitioning between the non-polar stationary phase and a polar mobile phase. Detection is commonly achieved using a UV detector, as the dimethylphenyl group is a strong chromophore, or a mass spectrometer (LC-MS) for enhanced sensitivity and structural information on the impurities. researchgate.net This allows for the quantification of the main compound and the detection and potential identification of any related substances. lcms.cz
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This method relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal, producing a unique diffraction pattern. By analyzing this pattern, researchers can elucidate detailed structural information, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties. mdpi.comthepharmajournal.com
As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. The process of obtaining a crystal structure is contingent upon the ability to grow a single crystal of sufficient quality, which can be a challenging endeavor. For some compounds, like the simple molecule ethanethiol (B150549), obtaining a crystal structure has proven difficult, which may be due to factors such as a low melting point and difficulties in crystallization. researchgate.net
In the absence of experimental data for this compound, the principles of X-ray crystallography suggest that a successful analysis would reveal key structural features. These would include the precise bond lengths and angles of the ethanethiol side chain and the dimethylphenyl group. Furthermore, the analysis would provide insight into the packing of the molecules in the crystal lattice and the nature of the intermolecular forces at play.
Should X-ray crystallographic data for this compound become available, it would be presented in a standardized format, typically including the parameters outlined in the hypothetical data table below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
Note: The data in this table is hypothetical and serves as an example of the information that would be obtained from an X-ray crystallography experiment. No experimental data is currently available for this compound.
Research Findings on this compound Remain Elusive
Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the derivative chemistry and functionalization of the specific compound this compound are not available in the public domain.
General methodologies for the chemical transformations outlined in the requested article—such as the alkylation and arylation of thiol groups, the formation of chiral thioethers, the preparation of sulfonamides, and the utilization of thiols in thiol-ene polymerization—are well-established in the field of organic chemistry. Numerous examples exist for a wide array of other thiol-containing compounds. Nevertheless, the application of these methods to this compound, and the specific outcomes of such reactions, have not been documented in the accessible scientific literature.
Consequently, the creation of a scientifically accurate and informative article focusing solely on the derivative chemistry of this compound is not possible at this time due to the absence of primary research data. Further experimental investigation would be required to elucidate the chemical behavior and potential applications of this particular compound.
Derivative Chemistry and Functionalization of 1 3,4 Dimethylphenyl Ethane 1 Thiol
Formation of Organometallic Complexes with 1-(3,4-Dimethylphenyl)ethane-1-thiol Ligands
Comprehensive searches of available scientific literature and patent databases did not yield specific research findings on the formation of organometallic complexes where this compound acts as a ligand. The study of the coordination chemistry of this particular thiol derivative appears to be a novel area with no published data on its direct use in synthesizing organometallic compounds.
While the broader class of aromatic thiols is known to form stable complexes with a variety of transition metals, detailed experimental data, including synthesis methods, structural characterization, and reactivity of complexes involving the this compound ligand, are not documented in the accessible literature. The presence of the thiol group (-SH) in its structure suggests a theoretical potential for this compound to act as a ligand, coordinating to a metal center through the sulfur atom. The specific electronic and steric effects of the 3,4-dimethylphenyl group would likely influence the properties of any such potential complexes. However, without experimental evidence, any discussion on the nature of these complexes, their geometry, or their potential applications would be purely speculative.
Further research would be necessary to explore the synthesis and characterization of organometallic complexes with this compound to determine its coordination behavior and the properties of the resulting metallic compounds.
Applications in Materials Science and Catalysis
Role of 1-(3,4-Dimethylphenyl)ethane-1-thiol in Polymer Modification and Cross-linking
Aromatic thiols are pivotal in polymer chemistry, primarily serving as highly effective chain transfer agents (CTAs) and as versatile handles for polymer modification and cross-linking through "click" chemistry.
As a benzylic thiol, this compound is expected to be an efficient chain transfer agent in free-radical polymerization. The S-H bond in thiols is relatively weak, allowing for the ready transfer of a hydrogen atom to a propagating polymer radical. researchgate.netresearchgate.net This terminates the growing chain and creates a new thiyl radical that can initiate the polymerization of another monomer. This process is crucial for controlling the molecular weight and narrowing the molecular weight distribution of polymers. researchgate.netcapes.gov.br The reactivity of aromatic thiols as CTAs is influenced by substituents on the aromatic ring, with chain transfer constants (Ctr) for various thiophenols in methyl methacrylate (B99206) polymerization typically ranging from 2.6 to 7.4. cdnsciencepub.com
Furthermore, the thiol group is an excellent functional handle for post-polymerization modification and for creating cross-linked polymer networks. Thiol-ene and thiol-Michael addition reactions are highly efficient "click" chemistries that allow for the covalent attachment of thiol-containing molecules onto polymers with corresponding ene (alkene) or Michael acceptor (e.g., acrylate) functionalities. digitellinc.comosti.govrsc.org These reactions proceed under mild conditions, often initiated by light (thiol-ene) or a base (thiol-Michael), making them suitable for creating complex polymer architectures and hydrogels. digitellinc.comrsc.org The use of multifunctional thiols can lead to the formation of robust, cross-linked materials with tailored mechanical and self-healing properties. digitellinc.comnih.govacs.org
Potential as Ligands in Homogeneous and Heterogeneous Catalysis
The sulfur atom in this compound can act as a soft Lewis base, enabling it to coordinate strongly with soft Lewis acidic transition metals, particularly late transition metals like palladium, gold, and silver. This property is fundamental to its potential use in both homogeneous and heterogeneous catalysis.
In homogeneous catalysis, thiols can react with metal precursors to form metal-thiolate complexes. These complexes are central to a variety of catalytic transformations. Palladium-thiolate systems, for instance, are actively studied for their role in cross-coupling reactions, which are essential for forming carbon-carbon and carbon-sulfur bonds. nih.govacs.org While thiols can sometimes be challenging substrates due to their strong binding to metal centers, the design of appropriate ligand systems can facilitate efficient catalysis. nih.govacs.org Palladium complexes featuring dithiolate and phosphine (B1218219) ligands have demonstrated high stability and activity in important reactions like the Suzuki-Miyaura and Heck cross-couplings. researchgate.netnih.gov The this compound could serve as a ligand to form discrete, catalytically active metal complexes for such organic transformations.
In heterogeneous catalysis, the thiol group serves as an ideal anchor for immobilizing catalytically active metal nanoparticles onto solid supports. Materials such as silica, magnetic nanoparticles, and metal-organic frameworks (MOFs) can be functionalized with thiol-containing molecules. rsc.orgrsc.orgiaea.org Subsequent deposition of metal precursors followed by reduction leads to the formation of small, well-dispersed metal nanoparticles that are strongly anchored to the support via the sulfur atom. rsc.orgresearchgate.net
This approach offers several advantages:
Stability: The strong thiol-metal bond prevents the nanoparticles from leaching or aggregating during the reaction, enhancing the catalyst's lifetime. rsc.org
Reusability: The solid support allows for easy separation of the catalyst from the reaction mixture, enabling its reuse. rsc.org
Activity: The high surface area and controlled environment of the supported nanoparticles can lead to high catalytic activity and selectivity. rsc.orgrsc.org
Catalytic systems based on gold or silver nanoparticles supported on thiol-functionalized materials have shown remarkable efficiency in reactions such as the reduction of nitroaromatics and Ullmann-type homocoupling reactions. rsc.orgrsc.orgrsc.org
Incorporation into Functional Materials for Optoelectronic or Sensing Applications
The ability of thiols to form strong, ordered bonds with specific metal surfaces, most notably gold, is the foundation for their use in creating functional materials for sensing and electronics.
Electrochemical sensors and biosensors can be fabricated by modifying an electrode surface (typically gold) with a layer of thiol-containing molecules. mdpi.com The thiol group provides a robust covalent attachment to the electrode. nih.gov The other end of the molecule, in this case, the dimethylphenyl group, can be further functionalized, or the aromatic layer itself can serve as a matrix for immobilizing biorecognition elements like antibodies or enzymes. nih.gov For example, novel electrochemical immunosensors have been developed using thiol aromatic aldehydes to covalently immobilize antibodies for detecting specific analytes like human IgG. nih.gov Similarly, thiol-functionalized carbon nanotubes have been used to create sensitive and selective sensors for detecting ions in water samples. rsc.orgrsc.org The organized molecular layer influences the electrode's surface properties and can enhance the sensitivity and selectivity of the detection process.
This compound is an ideal candidate for forming self-assembled monolayers (SAMs) on gold and other noble metal surfaces. rsc.orgnorthwestern.edu The formation of these highly ordered, single-molecule-thick films is driven by the strong, specific interaction between sulfur and gold. aip.org The structure and stability of the resulting monolayer are further influenced by intermolecular forces, such as van der Waals interactions and π-π stacking between the aromatic rings of adjacent molecules. iphy.ac.cnnih.gov
Studies on structurally similar aromatic thiols, including those with dialkylbenzene moieties, show that they form densely packed and highly oriented monolayers on gold. uh.educapes.gov.br The orientation and packing density of the molecules in the SAM can be precisely controlled, which in turn dictates the surface's physical and chemical properties, such as wettability and thermal stability. uh.edu
These well-defined molecular layers are of significant interest for applications in molecular electronics. SAMs can form the core component of a molecular junction, where charge transport occurs through the molecules themselves. aip.orgacs.orgresearchgate.net The electronic properties of the junction, including its conductance, are dictated by the structure of the aromatic core of the molecule and its coupling to the electrodes. acs.orgnih.gov The ability to create reproducible, high-quality SAMs from molecules like this compound is a critical step toward the development of next-generation electronic components.
Environmental Chemical Considerations Excluding Fate and Toxicology
Degradation Pathways in Abiotic Environmental Systems
Abiotic degradation processes, which are non-biological, play a significant role in the transformation of organic compounds in the environment. For 1-(3,4-Dimethylphenyl)ethane-1-thiol, photochemical transformations and oxidative degradation in aqueous media are expected to be the primary abiotic degradation pathways.
Aryl thiols are known to undergo photochemical transformations, primarily through photo-oxidation. When exposed to environmentally relevant wavelengths of light, particularly in the presence of photosensitizers, these compounds can be transformed into various products. The principal photochemical reaction for thiophenol derivatives is the oxidative coupling to form disulfides. nih.gov
For this compound, the expected major photochemical transformation product is the corresponding disulfide, bis(1-(3,4-dimethylphenyl)ethyl) disulfide. This reaction is thought to proceed via the formation of a thiyl radical intermediate upon absorption of light energy. The reaction's efficiency is often dependent on factors such as the pH of the medium and the presence of other substances that can act as photosensitizers. nih.gov Studies on para-substituted thiophenols have shown that the product yield can be highest at a slightly acidic to neutral pH, suggesting that both the neutral thiol and the anionic thiolate forms may be involved in the photoreaction. nih.gov
The general scheme for the photochemical transformation can be represented as:
2 R-SH + hν → R-S-S-R + H₂
Where R represents the 1-(3,4-dimethylphenyl)ethyl group.
Table 1: Predicted Photochemical Transformation Products of this compound under Simulated Environmental Conditions
| Reactant | Predicted Major Product | Reaction Conditions |
| This compound | bis(1-(3,4-dimethylphenyl)ethyl) disulfide | Simulated solar irradiation, aqueous solution |
In aqueous environments, the oxidation of thiols is a significant degradation pathway. This process can be mediated by various oxidants present in natural waters, such as dissolved oxygen and reactive oxygen species (ROS), and can be catalyzed by trace metals. researchgate.net The oxidation of aromatic thiols in aqueous solutions often leads to the formation of disulfides as the primary product. biolmolchem.com
The rate of oxidative degradation of this compound in water is expected to be influenced by several factors, including pH, temperature, and the presence of metal ions like copper and iron, which are known to catalyze thiol oxidation. researchgate.net The reactivity of thiols towards oxidation generally follows the order: ArSH > ArCH₂SH >> RSH, indicating that aromatic thiols are more susceptible to oxidation than aliphatic thiols. biolmolchem.com Given its structure, this compound, an aralkyl thiol, would be expected to have a moderate to high susceptibility to oxidative degradation.
Further oxidation of the disulfide can lead to the formation of more highly oxidized sulfur species, such as thiosulfinates and ultimately sulfonic acids, although the formation of disulfides is typically the initial and often dominant step under mild environmental conditions. biolmolchem.com
Table 2: Potential Oxidative Degradation Products of this compound in Aqueous Media
| Reactant | Potential Products | Influencing Factors |
| This compound | bis(1-(3,4-dimethylphenyl)ethyl) disulfide, Sulfenic acids, Sulfinic acids, Sulfonic acids | pH, Dissolved oxygen, Presence of metal catalysts (e.g., Cu²⁺, Fe³⁺) |
Interaction with Environmental Matrices (e.g., Soil, Water, Air)
The distribution and transport of this compound in the environment will be governed by its interactions with soil, water, and air.
Soil: The interaction of organic compounds with soil is largely determined by their polarity and the organic carbon content of the soil. For a compound like this compound, which has a significant nonpolar character due to the dimethylphenyl and ethyl groups, adsorption to soil organic matter is expected to be a significant process. This adsorption would reduce its mobility in the soil column and its bioavailability for degradation. The behavior of structurally similar linear alkylbenzene sulfonates (LAS) has shown that while they can be found in high concentrations in sewage sludge, their aerobic degradation in soil is relatively rapid. nih.govresearchgate.net While not a sulfonate, the alkylbenzene portion of this compound suggests a similar affinity for organic matter.
Water: In aqueous systems, the compound's solubility and potential for volatilization will be important. Its aromatic nature suggests a relatively low water solubility. The fate of the benzene (B151609) ring of similar compounds, like linear alkylbenzene sulfonates, in natural waters has been shown to involve rapid mineralization, especially in the presence of sediments. nih.gov
Air: As a volatile thiol, there is a potential for this compound to be present in the atmosphere, particularly near sources of emission. researchgate.net In the air, it would be subject to atmospheric oxidation processes, likely involving reactions with hydroxyl radicals (•OH) and other atmospheric oxidants.
Analytical Detection Methods in Environmental Samples
The accurate detection and quantification of this compound in environmental samples are essential for monitoring its presence and understanding its environmental behavior. Due to their reactivity and often low concentrations, the analysis of volatile thiols can be challenging. mdpi.com
Gas Chromatography (GC) coupled with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), is a common and highly sensitive method for the analysis of volatile sulfur compounds. researchgate.netpaclp.com Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used for both identification and quantification, often in selected ion monitoring (SIM) mode to enhance sensitivity. nih.govresearchgate.net
For the analysis of thiols in complex matrices like water or soil, a sample preparation step is typically required to extract and concentrate the analyte. Solid-phase microextraction (SPME) is a frequently used technique for this purpose, as it is solvent-free and can be directly coupled with GC analysis. researchgate.net Derivatization is another common strategy to improve the stability and chromatographic behavior of thiols. nih.gov
Liquid Chromatography (LC) , particularly coupled with tandem mass spectrometry (LC-MS/MS), can also be employed, especially for derivatized thiols or less volatile transformation products. aut.ac.nznih.gov
Table 3: Summary of Analytical Methods for the Detection of Aromatic Thiols in Environmental Samples
| Analytical Technique | Detector | Sample Preparation | Applicability |
| Gas Chromatography (GC) | Sulfur Chemiluminescence Detector (SCD), Flame Photometric Detector (FPD) | Headspace analysis, Solid-Phase Microextraction (SPME) | High sensitivity and selectivity for sulfur compounds in air and water samples. researchgate.netpaclp.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | SPME, Solvent extraction, Derivatization | Identification and quantification in various matrices; SIM mode for enhanced sensitivity. nih.govresearchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Tandem Mass Spectrometer (MS/MS) | Solid-Phase Extraction (SPE), Derivatization | Analysis of less volatile thiols and their degradation products in aqueous samples. aut.ac.nznih.gov |
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Sustainable Production
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 1-(3,4-Dimethylphenyl)ethane-1-thiol, future research could focus on moving beyond traditional multi-step procedures that may involve harsh reagents. google.com
Green Chemistry Approaches: Future synthetic strategies should align with the principles of green chemistry. This includes the use of non-toxic solvents, renewable starting materials, and catalytic processes to minimize waste. For instance, exploring biocatalytic routes using enzymes for the synthesis of chiral thiols is a promising avenue. Additionally, the use of deep eutectic solvents (DESs) as a green reaction medium for thiol-ene reactions has shown promise and could be adapted for the synthesis of this specific thiol. semanticscholar.org The development of catalyst-free and additive-free oxidative coupling of thiols in bio-based green solvents like ethyl lactate (B86563) presents another sustainable pathway that could be explored. researchgate.net
Catalyst-Free and One-Pot Syntheses: Investigating one-pot syntheses from readily available precursors would be a significant advancement. A potential route could involve the direct thionation of the corresponding alcohol, 1-(3,4-dimethylphenyl)ethanol, using a sustainable sulfur source. Moreover, nickel-catalyzed cross-electrophile coupling of organic halides with "thiol-free" synthesized N-thiophthalimides offers a modern approach to creating unsymmetrical sulfides, and a similar strategy could be adapted for the synthesis of aromatic thiols, avoiding the use of odorous and toxic thiols directly. rsc.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions | Enzyme screening and engineering |
| Deep Eutectic Solvents | Recyclable and biodegradable solvents | Optimization of reaction conditions |
| Catalyst-Free Oxidative Coupling | Avoidance of heavy metal catalysts | Exploration of suitable green solvents |
| One-Pot Synthesis | Reduced purification steps, improved efficiency | Development of novel reagent systems |
| "Thiol-Free" Thiolating Reagents | Odor reduction, improved safety | Design of new thiolating synthons |
Discovery of New Catalytic Applications
Organosulfur compounds have emerged as important players in the field of catalysis, acting as both catalysts and ligands. thieme-connect.de The unique electronic properties of the sulfur atom in this compound make it a candidate for several catalytic applications.
Asymmetric Catalysis: The chiral center at the carbon atom bearing the thiol group suggests its potential as a chiral ligand in asymmetric catalysis. Future research could involve the synthesis of enantiomerically pure this compound and its coordination with various transition metals. These novel complexes could then be screened for their efficacy in a range of asymmetric transformations, such as hydrogenations, aldol (B89426) reactions, and Diels-Alder reactions.
Organocatalysis: Thiols can act as nucleophilic organocatalysts, particularly in Michael addition reactions. researchgate.net Investigating the catalytic activity of this compound in promoting carbon-carbon and carbon-heteroatom bond-forming reactions is a worthwhile endeavor. The dimethylphenyl group may offer unique steric and electronic effects that could influence the reactivity and selectivity of these transformations. The exploration of its use in visible-light-mediated thiol-ene reactions through organic photoredox catalysis could also yield interesting results. acs.org
Exploration of Advanced Material Science Applications
The ability of thiols to form strong bonds with the surfaces of noble metals, particularly gold, has made them indispensable in the field of material science. researchgate.net This property opens up numerous possibilities for the application of this compound in the development of advanced materials.
Self-Assembled Monolayers (SAMs): This compound could be used to form self-assembled monolayers on gold surfaces. northwestern.edu The aromatic dimethylphenyl group would dictate the surface properties of the resulting monolayer, potentially leading to applications in areas such as corrosion inhibition, lubrication, and molecular electronics. ethz.chrsc.org The structure and packing of these SAMs could be studied using techniques like scanning tunneling microscopy and X-ray photoelectron spectroscopy.
Functional Polymers: The thiol group is a versatile functional handle for polymer synthesis and modification through "click" chemistry reactions like thiol-ene and thiol-yne reactions. walshmedicalmedia.comresearchgate.netsemanticscholar.org this compound could be incorporated into polymer backbones or used as a modifying agent to impart specific properties. For example, polymers functionalized with this thiol could exhibit interesting optical, electronic, or self-healing properties. nih.gov The acid-catalyzed thiol-ene (ACT) reaction, which produces S,X-acetal conjugates, is another underutilized strategy that could be explored for creating novel materials with this compound. nih.gov
| Application Area | Potential Role of this compound | Key Properties to Investigate |
| Self-Assembled Monolayers | Formation of ordered monolayers on gold substrates | Surface energy, thermal stability, electrical conductivity |
| Functional Polymers | Monomer or modifying agent in polymer synthesis | Mechanical properties, thermal stability, responsiveness to stimuli |
| Nanoparticle Functionalization | Capping agent for gold or other nanoparticles | Particle stability, dispersibility, catalytic activity |
In-depth Computational Studies of Reactivity and Selectivity
Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules. acs.org In-depth computational studies of this compound could provide valuable insights into its reactivity and guide future experimental work.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, bond dissociation energies, and reaction mechanisms involving this thiol. researchgate.net For instance, computational modeling of its participation in thiol-ene and thiol-Michael reactions could help in understanding the factors that govern its reactivity and selectivity. nih.govresearchgate.net Such studies can predict the most likely reaction pathways and transition state energies, which is crucial for designing efficient synthetic and catalytic processes.
Modeling of Intermolecular Interactions: Computational methods can also be used to model the formation and properties of self-assembled monolayers of this compound on metal surfaces. These simulations can provide information on the packing arrangement, orientation of the molecules, and the nature of the sulfur-gold bond. This information is vital for designing materials with tailored surface properties.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for structural characterization of 1-(3,4-Dimethylphenyl)ethane-1-thiol, and how do they address common ambiguities in thiol-containing compounds?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving the substitution pattern of the dimethylphenyl group and confirming the thiol (-SH) functional group. Infrared (IR) spectroscopy can identify S-H stretching vibrations (~2500–2600 cm⁻¹), though overlapping peaks from aromatic C-H bonds may require deconvolution . Mass spectrometry (MS) with electron ionization (EI) helps confirm molecular weight and fragmentation patterns. For ambiguous cases, derivatization (e.g., alkylation of the thiol group) followed by re-analysis reduces spectral overlap .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts like disulfides or oxidized derivatives?
- Methodological Answer : Use inert atmosphere (N₂/Ar) during synthesis to prevent oxidation. Reducing agents (e.g., NaBH₄) or thiol-protecting groups (e.g., trityl) can stabilize intermediates. Reaction temperature control (<40°C) and pH monitoring (neutral to slightly acidic) mitigate disulfide formation. Post-synthesis purification via column chromatography (silica gel with hexane/ethyl acetate gradients) or recrystallization improves yield .
Advanced Research Questions
Q. What experimental design strategies are most effective for studying the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : A factorial design approach (e.g., 2³ factorial) allows systematic variation of reaction parameters: solvent polarity (DMF vs. THF), temperature (25°C vs. 60°C), and nucleophile concentration. Response variables (yield, selectivity) are analyzed using ANOVA to identify significant interactions. Orthogonal design (e.g., Taguchi method) reduces experimental runs while retaining sensitivity to variables like steric hindrance from the dimethylphenyl group .
Q. How can computational modeling resolve contradictions in experimental data regarding the compound’s binding affinity to metal surfaces?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the thiol’s adsorption geometry and electronic interactions with metals (e.g., Au, Ag). Molecular dynamics (MD) simulations assess thermodynamic stability of monolayers. Discrepancies between experimental (e.g., quartz crystal microbalance) and computational results may arise from solvent effects or surface defects; explicit solvent models and surface reconstruction in simulations improve alignment .
Q. What methodologies are recommended for analyzing the environmental fate of this compound in aqueous systems, particularly its degradation pathways?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis or tandem MS to track degradation products. Accelerated aging studies under controlled pH (4–9), UV light, and oxidizing agents (e.g., H₂O₂) simulate environmental conditions. Isotopic labeling (e.g., ³⁴S) distinguishes abiotic vs. microbial degradation pathways. Reaction kinetics are modeled using pseudo-first-order rate equations .
Methodological Frameworks for Data Contradiction Analysis
Q. How should researchers address discrepancies in reported pKa values for this compound across different solvent systems?
- Methodological Answer : Validate pKa measurements using potentiometric titration (glass electrode) in standardized solvents (e.g., water, DMSO). Compare with computational predictions (e.g., COSMO-RS solvation model) to account for solvent effects. Discrepancies may arise from solvent-specific hydrogen bonding or ion-pair stabilization; multivariate regression analysis identifies dominant factors .
Q. What statistical approaches are suitable for reconciling conflicting bioactivity data in studies involving this compound’s interaction with enzyme targets?
- Methodological Answer : Apply meta-analysis techniques to aggregate data from multiple studies, weighted by sample size and experimental precision. Hierarchical clustering identifies outliers due to assay variability (e.g., enzyme source, incubation time). Bayesian inference models incorporate prior knowledge (e.g., thiol-enzyme binding mechanisms) to refine activity predictions .
Experimental Design and Optimization Tables
Table 1 : Factorial Design Parameters for Reactivity Studies
| Factor | Levels | Response Variable |
|---|---|---|
| Solvent | DMF, THF, Dichloromethane | Reaction Yield (%) |
| Temperature | 25°C, 40°C, 60°C | Selectivity (Product A/B) |
| Nucleophile | 1.0 M, 2.0 M | Purity (HPLC Area %) |
Table 2 : Key Degradation Products Identified via HPLC-MS
| Retention Time (min) | m/z Ratio | Proposed Structure | Degradation Pathway |
|---|---|---|---|
| 8.2 | 181.1 | 3,4-Dimethylbenzenethiol | Oxidation of ethane chain |
| 12.7 | 213.2 | Disulfide dimer | Radical-mediated coupling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
